2-(1,3-dioxoisoindolin-2-yl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide
Description
This compound features a hybrid structure combining a 1,3-dioxoisoindoline moiety and a benzo[b][1,4]oxazepin scaffold. The dioxoisoindolin group is linked via an acetamide bridge to the 7-position of the benzooxazepin core, which is substituted with ethyl and dimethyl groups at the 5- and 3,3-positions, respectively.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-4-25-17-11-14(9-10-18(17)31-13-23(2,3)22(25)30)24-19(27)12-26-20(28)15-7-5-6-8-16(15)21(26)29/h5-11H,4,12-13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKHRUHLHORIAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide has emerged as a subject of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity through various studies and findings.
Chemical Structure
The compound features a complex structure characterized by:
- Isoindoline moiety : Imparts stability and potential interactions with biological targets.
- Tetrahydrobenzo[b][1,4]oxazepin : Contributes to the compound's pharmacological properties.
The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can interact with various receptors, influencing cellular signaling pathways.
Anticancer Properties
Recent studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 | 12.93 ± 1.5 |
| HePG2 | 9.54 ± 0.7 |
These values indicate that the compound has a promising potential as an anticancer agent, particularly against breast cancer (MCF7) and liver cancer (HePG2) cell lines .
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that the compound may possess antimicrobial activity. The mechanism is likely related to its ability to disrupt cellular processes in microbial organisms.
Study 1: Cytotoxicity Evaluation
A study conducted by Apfel et al. evaluated the cytotoxicity of related compounds and found that derivatives similar to our target compound showed potent activity against various tumor cell lines. The structure-activity relationship (SAR) indicated that modifications in the isoindoline structure could enhance potency .
Study 2: Enzyme Interaction
Another investigation focused on the interaction of similar isoindoline derivatives with enzymes such as peptide deformylase (PDF). The results indicated a significant inhibitory effect, suggesting that our target compound might exhibit similar enzyme inhibition properties .
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Recent studies have indicated that derivatives of isoindoline compounds exhibit significant anticancer properties. The dioxoisoindoline structure is known for its ability to interact with DNA and inhibit cancer cell proliferation. Research suggests that modifications to the isoindoline core can enhance cytotoxicity against various cancer cell lines .
-
Antimicrobial Properties :
- Compounds similar to 2-(1,3-dioxoisoindolin-2-yl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide have shown moderate to significant antimicrobial activity. This includes both antibacterial and antifungal effects, making it a potential candidate for developing new antibiotics .
-
Cholinesterase Inhibition :
- The compound's structural features may allow it to act as an inhibitor of cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases like Alzheimer’s. Studies on related compounds have demonstrated their potential in enhancing cognitive function by preventing the breakdown of acetylcholine .
Synthetic Applications
- Drug Development :
-
Material Science :
- Due to its unique chemical structure, this compound may also find applications in the development of novel materials such as polymers or coatings that require specific chemical properties or stability under various conditions.
Case Study 1: Anticancer Activity
A study explored the synthesis of isoindoline derivatives and their effects on cancer cell lines. The results indicated that modifications to the dioxoisoindoline structure significantly increased cytotoxicity against breast cancer cells. The mechanism was linked to apoptosis induction via mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
Research conducted on a series of isoindoline compounds showed promising results against Staphylococcus aureus and Candida albicans. The compounds exhibited minimum inhibitory concentrations (MICs) that suggest effectiveness comparable to established antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Benzo[b][1,4]oxazepin vs. Benzo[e][1,4]diazepin (Compound 11p, ):
Compound 11p shares a seven-membered heterocycle but replaces the oxygen atom in benzooxazepin with a nitrogen (diazepin). This alteration may influence electronic properties and binding interactions. For instance, diazepins often exhibit enhanced solubility due to increased hydrogen-bonding capacity, whereas benzooxazepins may offer better metabolic stability .- Thiazolidinone Derivatives (Compounds 7b, 7c, 7e; ): The target compound replaces the thiazolidinone ring in analogs like 7b with a benzooxazepin system.
Substituent Effects
- Ethyl and Dimethyl Groups (Target Compound): The 5-ethyl and 3,3-dimethyl substituents on the benzooxazepin may enhance lipophilicity (predicted logP ~3.5), favoring membrane permeability. Similar alkyl groups in compound 7b (ethyl-substituted thiazolidinone) improved yield (93%) and melting point (298–300°C), suggesting enhanced crystallinity .
- In contrast, the target compound’s benzooxazepin lacks extended aromaticity, which may reduce off-target interactions .
Tabulated Comparison of Key Compounds
*Estimated based on analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
